(-)-Erythromycin hydrate

描述

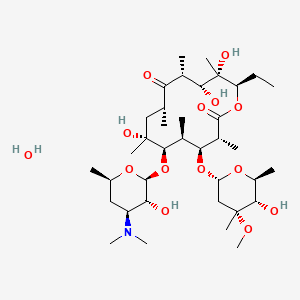

(-)-Erythromycin hydrate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is commonly used to treat various bacterial infections, particularly those caused by Gram-positive bacteria. The hydrate form of erythromycin contains water molecules within its crystalline structure, which can influence its stability and solubility.

作用机制

Erythromycin monohydrate, also known as MZR3I81HK7, Erythromycin, monohydrate, or (-)-Erythromycin hydrate, is a macrolide antibiotic with a broad antimicrobial spectrum. It’s widely used to treat a variety of bacterial infections affecting the skin, respiratory tract, intestines, and bones .

Target of Action

Erythromycin primarily targets the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes . This target plays a crucial role in protein synthesis, which is vital for bacterial growth and replication .

Mode of Action

Erythromycin interacts with its target by binding to the 23S ribosomal RNA molecule, thereby inhibiting protein synthesis . This interaction blocks peptide chain synthesis, ultimately inhibiting the protein synthesis . As a result, erythromycin exhibits bacteriostatic activity, preventing the further growth of bacteria rather than directly destroying them .

Biochemical Pathways

The inhibition of protein synthesis by erythromycin affects various biochemical pathways within the bacterial cell. It disrupts the normal functioning of the cell, leading to a halt in growth and replication . The exact downstream effects on the biochemical pathways are complex and can vary depending on the specific type of bacteria.

Pharmacokinetics

Erythromycin is easily absorbed through the gastrointestinal system after oral administration . It gets deactivated by gastric acid, so oral tablets must either contain an ester or stable salt as part of the molecular structure or be enteric-coated . Its bioavailability depends on the ester type and ranges between 30% and 65% . Erythromycin is metabolized in the liver, with under 5% excreted unchanged .

Result of Action

The result of erythromycin’s action is the inhibition of bacterial growth and replication. By blocking protein synthesis, erythromycin prevents bacteria from growing and multiplying, thereby helping to control the bacterial infection . It’s effective against a variety of infections, including those caused by gram-positive and gram-negative bacteria .

Action Environment

The action, efficacy, and stability of erythromycin can be influenced by various environmental factors. For instance, the presence of gastric acid can deactivate erythromycin, affecting its bioavailability . Additionally, the development of drug resistance can impact the efficacy of erythromycin, with higher doses promoting drug resistance .

生化分析

Biochemical Properties

Erythromycin monohydrate exerts its effects by binding to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, inhibiting peptide bond formation and ultimately protein synthesis . This interaction with the ribosome is key to its role in biochemical reactions .

Cellular Effects

Erythromycin monohydrate has significant effects on various types of cells and cellular processes. It has been found to stimulate neutrophil motility and lymphocyte transformation . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Erythromycin monohydrate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, inhibiting peptide bond formation and ultimately protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Erythromycin monohydrate change over time. It has been observed that a relatively high oxygen uptake rate (OUR) in the early phase of fermentation is beneficial for erythromycin biosynthesis . The stability, degradation, and long-term effects on cellular function of Erythromycin monohydrate have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Erythromycin monohydrate vary with different dosages in animal models. For dogs and cats, the recommended dosage for antibiosis is 10–20 mg/kg orally every 8–12 hours, and for gastrointestinal prokinetic use, the dosage is 0.5–1 mg/kg orally every 8 hours .

Metabolic Pathways

Erythromycin monohydrate is involved in several metabolic pathways. It is partially metabolized by the CYP3A4 enzyme to N-desmethylerythromycin . It is also hydrolyzed to anhydro forms (anhydroerythromycin [AHE] and other metabolites), and this process is promoted by acidic conditions .

Transport and Distribution

Erythromycin monohydrate is found in most body fluids and accumulates in leukocytes and inflammatory liquid . Its penetration of abscesses, sites of tissue necrosis, and the central nervous system is poor .

Subcellular Localization

Being a lipophilic weak base, it is concentrated in fluids that are more acidic than plasma, including milk, prostatic fluid, and intracellular fluid .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-erythromycin hydrate involves several steps, starting from the fermentation of Saccharopolyspora erythraea. The fermentation broth is then subjected to extraction and purification processes to isolate erythromycin. The isolated erythromycin is then crystallized in the presence of water to form the hydrate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation followed by solvent extraction and crystallization. The fermentation process is optimized to maximize the yield of erythromycin, and the subsequent purification steps ensure the removal of impurities. The final crystallization step is carefully controlled to produce the hydrate form.

化学反应分析

Types of Reactions: (-)-Erythromycin hydrate undergoes various chemical reactions, including:

Oxidation: Erythromycin can be oxidized to form erythromycin oxime.

Reduction: Reduction reactions can convert erythromycin to its reduced forms.

Substitution: Erythromycin can undergo substitution reactions, particularly at the hydroxyl and amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.

Major Products:

Oxidation: Erythromycin oxime.

Reduction: Reduced erythromycin derivatives.

Substitution: Various substituted erythromycin compounds.

科学研究应用

(-)-Erythromycin hydrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Extensively studied for its antibacterial properties and its role in treating infections.

Industry: Used in the pharmaceutical industry for the production of erythromycin-based medications.

相似化合物的比较

Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Azithromycin: A macrolide with a broader spectrum of activity and longer half-life.

Roxithromycin: Similar to erythromycin but with improved acid stability and better absorption.

Uniqueness: (-)-Erythromycin hydrate is unique due to its specific binding affinity to the bacterial ribosome and its effectiveness against a wide range of Gram-positive bacteria. Its hydrate form also provides distinct advantages in terms of stability and solubility compared to its anhydrous form.

属性

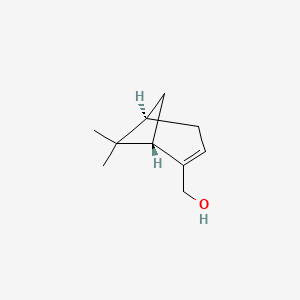

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYMKYQKIUWFJD-YZPBMOCRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021826 | |

| Record name | Erythromycin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67733-56-6 | |

| Record name | Erythromycin monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067733566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROMYCIN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZR3I81HK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural differences between Erythromycin monohydrate and Erythromycin dihydrate?

A1: Both Erythromycin monohydrate and dihydrate exhibit distinct characteristics in their crystalline structures and hydrogen bonding patterns. Research using Infrared (IR) spectroscopy revealed differences in the organization of intermolecular hydrogen bonds and the degree of crystallinity between the two forms. [, ] These structural differences likely contribute to variations in their physical and chemical properties, such as solubility and stability.

Q2: Can Erythromycin monohydrate exist in different forms?

A2: Yes, research suggests that both Erythromycin monohydrate and dihydrate can exist in two polymorphic modifications. [, ] Polymorphs are different crystalline forms of the same molecule, and these variations can impact properties such as dissolution rate and bioavailability. Interestingly, the low-temperature modification of Erythromycin monohydrate exhibits a less ordered crystalline structure compared to its high-temperature counterpart. [, ]

Q3: What happens to Erythromycin monohydrate at elevated temperatures?

A3: Studies indicate that Erythromycin monohydrate undergoes an irreversible polymorphic transformation at temperatures around 75-80°C. [, ] This transformation is accompanied by changes in the state of the hydration water within the crystal structure. Intriguingly, the high-temperature modifications of both Erythromycin monohydrate and dihydrate exhibit identical crystalline structures. [, ] This observation highlights the impact of temperature on the solid-state properties of Erythromycin hydrates.

Q4: How does Erythromycin, in general, interact with its molecular target?

A4: While the provided research focuses on the physicochemical properties of Erythromycin monohydrate, it does not delve into the specifics of its interaction with its molecular target. Further research beyond these articles is necessary to explore this aspect in detail.

Q5: Are there differences in how various forms of Erythromycin are taken up by organisms?

A5: Yes, research on Artemia salina (brine shrimp) demonstrated that different chemical forms of Erythromycin, including Erythromycin phosphate, Erythromycin stearate, Erythromycin estolate, Erythromycin hydrate (likely referring to monohydrate), and crystalline Erythromycin, exhibited varying levels of uptake and impact on survival. [] Notably, Erythromycin phosphate and Erythromycin stearate were identified as potentially suitable forms for bioencapsulation in Artemia, suggesting potential applications in aquaculture. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-d][1,3]dithiole-2-thione](/img/structure/B3055826.png)